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Introduction

JMV 180 is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-
8). It is a valuable tool for studying the physiological and pathological roles of cholecystokinin
(CCK) receptors, particularly the CCKA receptor subtype. JMV 180 exhibits a unique
pharmacological profile, acting as a high-affinity agonist at one subset of CCKA receptors and a
competitive antagonist at another, making it a selective modulator of CCK-mediated signaling
pathways.[1] These application notes provide detailed protocols for the preparation and use of
JMV 180 in various cell culture experiments.

Mechanism of Action

JMV 180 primarily targets the CCKA receptor, a G-protein coupled receptor (GPCR). Upon
binding to high-affinity CCKA receptors, JMV 180 initiates a signaling cascade that includes the
activation of phospholipase C (PLC).[2][3] PLC, in turn, catalyzes the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). However, studies have shown that JMV 180 can stimulate the release of intracellular
calcium from a pool that is independent of IP3, suggesting a more complex signaling
mechanism than typical GPCR activation.[4] This modulation of intracellular calcium levels is a
key event in many cellular responses, including enzyme secretion and cell growth. In some
contexts, particularly in pancreatic cancer cell lines, JIMV 180 has been shown to stimulate cell
proliferation.
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Data Presentation

The following tables summarize key quantitative data for JMV 180 from published literature.

Table 1: Receptor Binding Affinity

Receptor Subtype Cell TypelTissue Kd (nM) Reference
High-affinity CCK Dispersed rat
ey perseRTe 2.2 5]
Receptor pancreatic acini
Low-affinity CCK Dispersed rat
o 19 [5]
Receptor pancreatic acini

Table 2: Effective Concentrations in Cell-Based Assays
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Effective
. . Observed
Cell Line Assay Type Concentration Reference
Effect
Range
PANC-1 (Human Increased cell
pancreatic Cell Growth 10-10 M -10-6 M number and DNA
cancer) synthesis
MIA PaCa-2
Increased cell
(Human
) Cell Growth 10-10 M -10-6 M number and DNA
pancreatic .
synthesis
cancer)
Rat Pancreatic Amylase Stimulation of
o _ 25nM-1puM [6]
Acini Secretion amylase release
Increased
incorporation of
) ) Time and [32P] into
Rat Pancreatic Phospholipase C ] o ]
o o concentration- phosphatidic acid  [2]
Acini Activation
dependent and
phosphatidylinosi
tol
Decreased CCK-
Cultured Vagal ) ) )
Calcium Influx 100 nM induced calcium [7]

Afferent Neurons

influx

Experimental Protocols
Protocol 1: Preparation of JMV 180 Stock Solution

This protocol describes the preparation of a concentrated stock solution of JIMV 180, which can
be further diluted to the desired working concentration for cell culture experiments. As JMV 180
is a peptide, proper handling is crucial to maintain its stability and activity.

Materials:

e JMV 180 (lyophilized powder)
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 Sterile, nuclease-free water

e Dimethyl sulfoxide (DMSO), cell culture grade
 Sterile, polypropylene microcentrifuge tubes
Procedure:

» Equilibrate the Vial: Before opening, allow the vial of lyophilized JMV 180 to equilibrate to
room temperature for at least 15-20 minutes. This prevents condensation from forming on
the peptide.

e Solvent Selection: The solubility of peptides can vary. For JIMV 180, it is recommended to
first attempt to dissolve the peptide in sterile, nuclease-free water. If the peptide does not
readily dissolve in water, a small amount of DMSO can be used to aid solubilization.

e Reconstitution:

o Agueous Stock: Gently tap the vial to ensure all the powder is at the bottom. Add a precise
volume of sterile water to the vial to achieve a desired stock concentration (e.g., 1 mM).
Mix by gently vortexing or pipetting up and down. Avoid vigorous shaking.

o DMSO Stock: If the peptide is not soluble in water, add a minimal amount of DMSO (e.g.,
10-50 L) to the vial to dissolve the peptide completely. Once dissolved, slowly add sterile
water or a suitable buffer (e.g., PBS) to reach the final desired stock concentration and
volume. The final DMSO concentration in the cell culture medium should be kept low
(typically < 0.5%) to avoid cytotoxicity.

» Aliquoting and Storage: Aliquot the JMV 180 stock solution into smaller, single-use volumes
in sterile polypropylene microcentrifuge tubes. This prevents multiple freeze-thaw cycles
which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term storage.
For short-term storage (a few days), the solution can be kept at 4°C.

Protocol 2: Cell Treatment with JMV 180

This protocol provides a general procedure for treating cultured cells with IMV 180. The
optimal conditions (e.g., cell density, incubation time, and JMV 180 concentration) should be

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

determined empirically for each cell type and experimental setup.

Materials:

Cultured cells of interest (e.g., PANC-1, MIA PaCa-2, or primary pancreatic acini)

Complete cell culture medium

JMV 180 stock solution (from Protocol 1)

Sterile multi-well plates or culture flasks

Phosphate-buffered saline (PBS)
Procedure:

o Cell Seeding: Seed the cells in a multi-well plate or culture flask at a density that will allow for
optimal growth during the experiment. Allow the cells to adhere and reach the desired
confluency (typically 70-80%).

o Preparation of Working Solution: Thaw an aliquot of the JMV 180 stock solution at room
temperature. Dilute the stock solution to the desired final working concentration using pre-
warmed complete cell culture medium. It is recommended to perform serial dilutions to
achieve the final concentration accurately.

e Cell Treatment:
o For adherent cells, carefully aspirate the old medium from the wells.

o Wash the cells once with sterile PBS (optional, but recommended to remove any residual
serum components).

o Add the freshly prepared JMV 180-containing medium to the cells. Include appropriate
controls, such as a vehicle control (medium with the same concentration of solvent, e.g.,
DMSO, used for the stock solution) and a negative control (medium alone).

 Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified
incubator at 37°C with 5% CO2.
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» Downstream Analysis: Following incubation, the cells can be harvested and analyzed using
various assays, such as cell proliferation assays (e.g., MTT, BrdU), protein analysis (e.g.,
Western blotting), or gene expression analysis (e.g., RT-gPCR).

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in
response to JMV 180 stimulation using a fluorescent calcium indicator.

Materials:

e Cultured cells expressing CCKA receptors

e Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
e JMV 180 stock solution

o 96-well black, clear-bottom microplate

o Fluorescence plate reader with kinetic reading capabilities
Procedure:

o Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate and grow to near
confluency.

e Dye Loading:

o Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 uM Fluo-4
AM) and Pluronic F-127 (0.02%) in HBSS.

o Remove the culture medium from the wells and wash the cells once with HBSS.

o Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
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Washing: After incubation, gently wash the cells two to three times with HBSS to remove
excess dye.

Baseline Measurement: Add fresh HBSS to each well and measure the baseline
fluorescence for a few minutes using a fluorescence plate reader.

Stimulation and Measurement:

o Prepare a solution of JIMV 180 in HBSS at a concentration that is 2-5 times the final
desired concentration.

o Using the plate reader's injection system, add the JMV 180 solution to the wells while
continuously recording the fluorescence signal.

o Continue to record the fluorescence for several minutes to capture the peak and
subsequent decline in intracellular calcium levels.

Data Analysis: The change in fluorescence intensity over time reflects the change in
intracellular calcium concentration. The data can be expressed as a ratio of fluorescence at
different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence
relative to the baseline (for single-wavelength dyes like Fluo-4).

Mandatory Visualization
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Caption: JMV 180 signaling pathway via the CCKA receptor.
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Caption: General experimental workflow for JIMV 180 cell culture studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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